![molecular formula C19H29NO6 B5160138 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate, also known as IPPB, is a synthetic compound that belongs to the class of morpholine oxalates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is not fully understood. However, it is believed to act as a modulator of certain receptors, including the sigma-1 receptor. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has also been shown to interact with membrane proteins and alter their function.
Biochemical and Physiological Effects:
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate can induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain enzymes. In vivo studies have shown that 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate can reduce pain and inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in lab experiments is its high purity and stability. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is its potential toxicity. Care should be taken when handling 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in cancer cells and to evaluate its efficacy in animal models.
Another area of interest is its potential use as a tool for studying protein-protein interactions. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been shown to interact with membrane proteins, and further studies are needed to determine its potential as a tool for studying protein-protein interactions.
In conclusion, 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate have been discussed in this paper. Further research is needed to fully understand the potential of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in various fields.
Synthesemethoden
The synthesis of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate involves the reaction between 4-(4-isopropylphenoxy)butylamine and oxalic acid. The reaction takes place in a solvent such as ethanol or methanol, and the product obtained is a white crystalline powder. The purity of the product can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its ability to act as a ligand for certain receptors, including the sigma-1 receptor. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In pharmacology, 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been shown to have analgesic and anti-inflammatory properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
In biochemistry, 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been studied for its ability to interact with membrane proteins and alter their function. It has also been investigated for its potential use as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-12-4-3-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h5-8,15H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFPIFVWOWJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
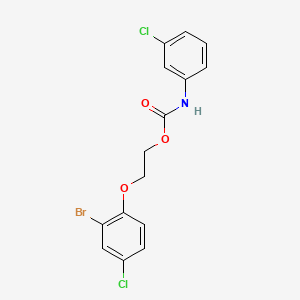
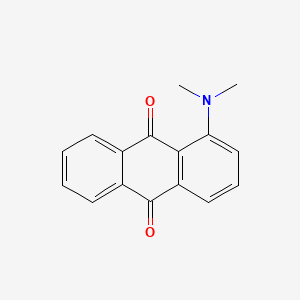

![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)
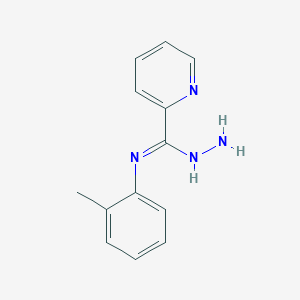
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)
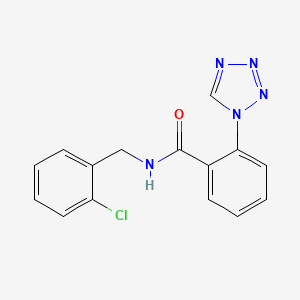
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)
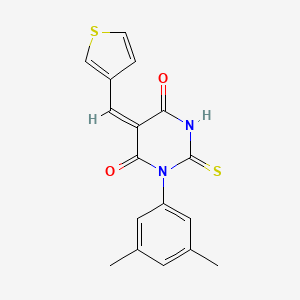
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)